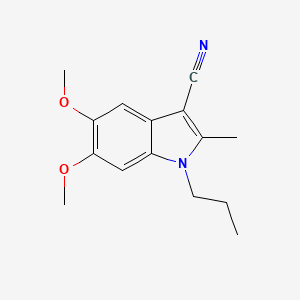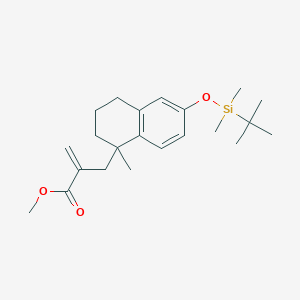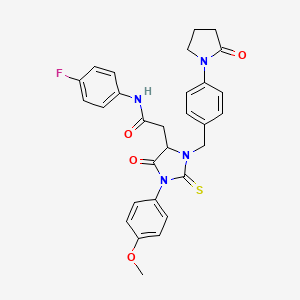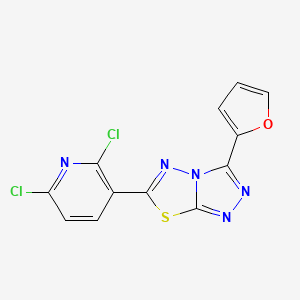![molecular formula C12H16N4 B12636735 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an amine group at the 6th position and a piperidinyl group at the 3rd position.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving pyridine and pyrazole derivatives.
Introduction of the Amine Group: The amine group at the 6th position can be introduced through nucleophilic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group at the 3rd position can be attached using reductive amination or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: It serves as a tool to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C12H16N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H3,13,15,16) |
InChIキー |
OCFGJYKAQDYOAQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)

![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)


![3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12636731.png)
